Spirolactone vs. 7,20-Epoxy: Anti-Melanoma Activity
Isodonal exhibits intrinsic antiproliferative activity against A375 melanoma cells, establishing a baseline from which systematic derivatization can be pursued [1]. This melanoma-directed activity distinguishes Isodonal from oridonin and ponicidin, which have been characterized primarily in breast cancer (MCF-7) and lung cancer (A549) models rather than melanoma [2][3]. Notably, C-6 esterification of Isodonal produced thirty derivatives with uniformly enhanced potency (IC50 = 0.73–4.43 μM) compared to the parent compound, with the 4-fluorocinnamate ester (compound 29) achieving a ~10-fold improvement (IC50 = 0.73 μM) [1].
| Evidence Dimension | Anti-melanoma antiproliferative activity |
|---|---|
| Target Compound Data | Parent Isodonal: detectable activity against A375; C-6 4-fluorocinnamate derivative 29: IC50 = 0.73 μM |
| Comparator Or Baseline | Oridonin and ponicidin: activity reported primarily in MCF-7 breast cancer and A549 lung cancer models |
| Quantified Difference | Isodonal derivatives achieve IC50 = 0.73–4.43 μM against A375; comparator activity not reported in melanoma context |
| Conditions | A375 human melanoma cell line; phenotypic screening and MTT assay |
Why This Matters
Procurement of Isodonal enables melanoma-focused research programs and provides a derivatizable scaffold for systematic SAR optimization not accessible with 7,20-epoxy analogs.
- [1] Huo S, et al. Structural modification and biological evaluation of spirolactone type ent-kauranoid isodonal as potential anti-melanoma agents. Fitoterapia. 2026. View Source
- [2] Hsieh TC, et al. Differential control of growth, cell cycle progression, and expression of NF-κB in human breast cancer cells by ponicidin and oridonin. Biochem Biophys Res Commun. 2005. View Source
- [3] Wei WJ, et al. Cytotoxic ent-Kaurane Diterpenoids from Rabdosia Rubescens. Chem Biodivers. 2022;19(10):e202200650. View Source
